molecular formula C9H13N3O2 B11902424 Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate

Cat. No.: B11902424
M. Wt: 195.22 g/mol
InChI Key: MDKJQYSHTJBCAT-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate can be synthesized through the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction involves dissolving histamine dihydrochloride (3.68g; 20mmol; 1eq) and paraformaldehyde (1.20g; 40mmol; 2eq) in water (30ml) and heating the mixture to reflux for 4 hours. The resulting product is then dried under vacuum .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, tetrahydro derivatives, and substituted imidazopyridines .

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound has potential therapeutic applications, including as a scaffold for drug development targeting various diseases such as cancer and neurological disorders.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. For example, it may inhibit kinases or modulate GABA receptors, thereby affecting signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Similar in structure but differs in the position of the nitrogen atoms.

    4,5,6,7-tetrahydro-1H-indazole: Another heterocyclic compound with a similar tetrahydro structure but different ring fusion.

    Pyrazolo[4,3-c]pyridine: Shares the fused pyridine ring but has a pyrazole instead of an imidazole.

Uniqueness

Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate is unique due to its specific fusion of imidazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)11-5-12-7/h5,8,10H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKJQYSHTJBCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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